Arc 239 dihydrochloride
Overview
Description
Arc 239 dihydrochloride is a selective antagonist of the alpha-2B adrenergic receptor. It is commonly used in scientific research to study the physiological and pharmacological roles of alpha-2 adrenergic receptors. The compound has a molecular formula of C24H29N3O3·2HCl and a molecular weight of 480.43 g/mol .
Mechanism of Action
Target of Action
Arc 239 dihydrochloride is a selective antagonist for the α2B adrenoceptor . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine .
Mode of Action
This compound interacts with its primary targets, the α2B adrenoceptors, by competitively antagonizing the binding of endogenous catecholamines . This prevents the normal response to these neurotransmitters and alters the signaling pathways they regulate .
Biochemical Pathways
The α2B adrenoceptors that this compound targets are part of the adrenergic signaling pathway . By blocking these receptors, this compound can affect the downstream effects of this pathway, which include the regulation of neurotransmitter release, smooth muscle contraction, and metabolic processes .
Pharmacokinetics
It is soluble in water, which suggests it could have good bioavailability .
Result of Action
By blocking the α2B adrenoceptors, this compound can alter cellular responses to catecholamines. This can lead to changes in neurotransmitter release, muscle contraction, and other cellular effects .
Biochemical Analysis
Biochemical Properties
Arc 239 dihydrochloride is known to interact with α2B adrenoceptors . It competitively antagonizes pressor responses to adrenaline and inhibits pressor responses to noradrenaline, phenylephrine, tyramine, and dimethylphenylpiperazinium . The nature of these interactions is competitive, meaning that this compound binds to the same site on the α2B adrenoceptor as these other molecules, thereby inhibiting their effects .
Cellular Effects
This compound’s antagonistic action on α2B adrenoceptors can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to these receptors, potentially affecting gene expression and cellular metabolism . The specific effects can vary depending on the cell type and the presence of other signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to α2B adrenoceptors . This binding inhibits the action of other molecules that would normally bind to these receptors, such as adrenaline and noradrenaline . This can lead to changes in gene expression and cellular metabolism, as these receptors are involved in various signaling pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway due to its interaction with α2B adrenoceptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its chemical properties and its interactions with α2B adrenoceptors
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely influenced by its interactions with α2B adrenoceptors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arc 239 dihydrochloride involves multiple steps, starting with the preparation of the core isoquinoline structure. The key steps include:
Formation of the isoquinoline core: This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Substitution reactions: The isoquinoline core undergoes various substitution reactions to introduce the methoxyphenyl and piperazine groups.
Formation of the dihydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Arc 239 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxyphenyl and piperazine moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution reactions: Common reagents include alkyl halides and aryl halides, with conditions such as reflux in organic solvents.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can modify the functional groups on the isoquinoline ring .
Scientific Research Applications
Arc 239 dihydrochloride is widely used in scientific research due to its selective antagonistic properties. Some of its applications include:
Chemistry: Used as a reference compound in the study of alpha-2 adrenergic receptors.
Biology: Employed in experiments to understand the role of alpha-2 adrenergic receptors in cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, anxiety, and depression.
Industry: Utilized in the development of new pharmacological agents targeting alpha-2 adrenergic receptors
Comparison with Similar Compounds
Arc 239 dihydrochloride is unique in its high selectivity for the alpha-2B adrenergic receptor compared to other alpha-2 adrenergic receptor antagonists. Similar compounds include:
Prazosin: An alpha-1 adrenergic receptor antagonist with some alpha-2 antagonistic activity.
Yohimbine: A non-selective alpha-2 adrenergic receptor antagonist.
BRL 44408: Another selective alpha-2 adrenergic receptor antagonist but with different subtype selectivity
This compound stands out due to its high selectivity for the alpha-2B subtype, making it a valuable tool in research focused on this specific receptor .
Properties
CAS No. |
67339-62-2 |
---|---|
Molecular Formula |
C24H29N3O3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C24H29N3O3/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3/h4-11H,12-17H2,1-3H3 |
InChI Key |
JFNKXGOEOQCXDM-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)C(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethyl-(2H,4H)-isoquinoline-1,3-dione 2-(2-(4-(o-methoxyphenyl)piperazine-1-yl)ethyl)-4,4-dimethyl-1,3(2H,4H)isoquinolinedione AR C239 AR-C 239 AR-C239 ARC 239 ARC-239 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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